Cyclopentanesulfonic acid
Overview
Description
Cyclopentanesulfonic acid is not directly mentioned in the provided papers; however, cyclopentane derivatives are discussed, which can provide insight into the chemical behavior of cyclopentanesulfonic acid. Cyclopentane-1,3-dione, for instance, is a cyclopentane derivative that exhibits pKa values similar to carboxylic acids, suggesting strong acidity and potential for use as a carboxylic acid isostere in drug design .
Synthesis Analysis
The synthesis of cyclopentane derivatives is highlighted in the context of drug design. Specifically, cyclopentane-1,3-dione derivatives were synthesized as isosteres for carboxylic acid functional groups in thromboxane A2 receptor antagonists. These derivatives were synthesized and evaluated, demonstrating that the cyclopentane-1,3-dione moiety can effectively substitute for the carboxylic acid functional group .
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives can be complex, as seen in the synthesis of condensed cyclopentanes. The crystal and molecular structure of a benzylidenpentacyclo[9.2.1.5,8.11,11.02,10.04,9]-pentadecane, a condensed cyclopentane, was determined using X-ray crystallography. The molecule exhibited a high degree of symmetry and specific conformational features, such as the phenyl group being twisted out of the plane of the cyclopentylidene ring .
Chemical Reactions Analysis
The chemical reactivity of cyclopentane derivatives can be inferred from the study of cyclopentolate hydrochloride, which undergoes hydrolysis in alkaline solutions. The degradation products were identified as phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid, suggesting that cyclopentane derivatives can participate in ester hydrolysis reactions, forming products through both normal ester hydrolysis and a six-membered transition state mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives are crucial for their application in drug design. Cyclopentane-1,3-diones, for example, have been shown to have tunable lipophilicity and strong acidity, making them suitable as carboxylic acid isosteres. The ability to fine-tune these properties allows for the optimization of drug candidates for better efficacy and pharmacokinetic profiles .
Scientific Research Applications
Synthesis of Cyclic Hydroxamic Acids
Cyclopentanesulfonic acid plays a role in the synthesis of cyclic hydroxamic acids. This process involves the treatment of cyclobutanone or cyclopentanone with N-hydroxybenzenesulfonamide under basic conditions, leading to ring-expanded cyclic hydroxamic acids. This method demonstrates a mechanism that includes the addition of the N-anion of N-hydroxybenzenesulfonamide to the ketone and a C-nitroso intermediate rearrangement (Banerjee & King, 2009).
Synthesis and Reactivity in Organometallic Chemistry
In organometallic chemistry, cyclopentanesulfonic acid derivatives serve as ligands in the synthesis of palladium(II) alkyl complexes. These complexes, such as (κ2-P,O-2a)PdMe(pyridine) and (κ2-P,O-2b)PdMe(pyridine), have been shown to polymerize ethylene and copolymerize ethylene with methyl acrylate, leading to linear polymers with various applications (Black & Jordan, 2017).
Electrolytic Dissociation in Pharmaceutical Intermediates
Cyclopentanedicarboxylic acids, closely related to cyclopentanesulfonic acid, are significant in the pharmaceutical industry as intermediates. Their behavior in solutions, particularly their electrolytic dissociation, influences the distribution of bioactive forms in solutions. This understanding is crucial for optimizing pharmaceutical formulations (Kvaratskhelia, Kvaratskhelia, & Kurtanidze, 2013).
Application in Drug Design
Cyclopentanesulfonic acid derivatives have been explored as isosteres for the carboxylic acid functional group in drug design. For instance, cyclopentane-1,3-dione derivatives have shown potential in replacing the carboxylic acid group in thromboxane A2 receptor antagonists, demonstrating similar efficacy in binding assays (Ballatore et al., 2011).
Synthesis of Taurine Analogues
Cyclopentanesulfonic acid is involved in the synthesis of taurine analogues. The method includes sulfur monochloride addition to alkenes like cyclopentene, followed by oxidation and chlorine substitution, leading to aminocyclopentanesulfonic acid (Machetti et al., 2002).
Eco-Friendly Solvent Applications
Cyclopentanesulfonic acid derivatives are being investigated as eco-friendly solvents in biotechnology and biorefineries. Cyclopentyl methyl ether (CPME), derived from cyclopentanol or cyclopentanone, offers valuable properties like low peroxide formation, stability, and high boiling point, making it suitable for diverse applications (de Gonzalo, Alcántara, & Domínguez de María, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
cyclopentanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIKGZQRXQYYJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577104 | |
Record name | Cyclopentanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanesulfonic acid | |
CAS RN |
19247-73-5 | |
Record name | Cyclopentanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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